molecular formula C32H44N2O9 B611037 Streptolydigin CAS No. 7229-50-7

Streptolydigin

Cat. No. B611037
CAS RN: 7229-50-7
M. Wt: 600.7
InChI Key: KVTPRMVXYZKLIG-NCAOFHFGSA-N
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Description

Streptolydigin is an antibiotic isolated from culture filtrates of Streptomyces lydicus. It is active against gram-positive bacteria except micrococci . It works by blocking nucleic acid chain elongation by binding to the polymerase, thus stopping RNA polymerase activity inside a cell .


Synthesis Analysis

Streptolydigin is produced by Streptomyces lydicus. The exogenous proline and glutamate, as precursors of streptolydigin, could significantly improve the streptolydigin production . The addition of these precursors might alter the metabolic homeostasis of S. lydicus during improving the production of streptolydigin .


Molecular Structure Analysis

The molecular formula of Streptolydigin is C32H44N2O9 . It has an average mass of 600.700 Da and a mono-isotopic mass of 600.304688 Da .


Chemical Reactions Analysis

The exogenous proline and glutamate, as precursors of streptolydigin, could significantly improve the streptolydigin production . The levels of some fatty acids were significantly decreased after adding glutamate and proline, indicating that the inhibition of fatty acid synthesis might be beneficial for the accumulation of streptolydigin .


Physical And Chemical Properties Analysis

Streptolydigin has a density of 1.3±0.1 g/cm3, a boiling point of 826.6±65.0 °C at 760 mmHg, and a flash point of 453.7±34.3 °C . It has 11 H bond acceptors, 3 H bond donors, and 7 freely rotating bonds .

Scientific Research Applications

Antibiotic Production

Streptolydigin is an antibiotic that works by blocking nucleic acid chain elongation by binding to the polymerase, thus stopping RNA polymerase activity inside a cell . It is active against a number of gram-positive bacteria .

Inhibition of RNA Polymerase II

Specifically, Streptolydigin inhibits the assembly of the RNA polymerase II transcription complex and DNA polymerase III transcription . This makes it a valuable tool in studying these processes in molecular biology.

Biosynthesis Pathways Analysis

Streptomyces lydicus, a species known for its ability of Streptolydigin biosynthesis, has been studied extensively. Genome analysis of S. lydicus has revealed that it can transfer propanoate to succinate, glutamine or glutamate to 2-oxoglutarate, CO2 and L-glutamate to ammonia, which are conducive to the supply of amino acids .

Biosynthesis of Amino Acids

S. lydicus encodes acyl-CoA thioesterase II that takes part in the biosynthesis of unsaturated fatty acids, and harbors the complete biosynthesis pathways of lysine, valine, leucine, phenylalanine, tyrosine, and isoleucine .

Secondary Metabolism

A total of 27 putative gene clusters have been predicted to be involved in secondary metabolism, including the biosynthesis of Streptolydigin, erythromycin, mannopeptimycin, ectoine, and desferrioxamine B .

Enhancing Antibiotic Production

Comparative genome analysis of S. lydicus will help us deeply understand its metabolic pathways, which is essential for enhancing the antibiotic production through metabolic engineering .

Role in Proline and Glutamate Metabolism

The exogenous proline and glutamate, as precursors of Streptolydigin, could significantly improve the Streptolydigin production . The underlying molecular mechanisms remain unknown and are a subject of ongoing research .

properties

IUPAC Name

(2S)-2-[(2S,4E)-4-[(2E,4E,6R)-6-[(1R,3R,4S,5R,8R)-1,4-dimethylspiro[2,9-dioxabicyclo[3.3.1]non-6-ene-8,2'-oxirane]-3-yl]-1-hydroxy-4-methylhepta-2,4-dienylidene]-1-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]-3,5-dioxopyrrolidin-2-yl]-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44N2O9/c1-16(14-17(2)28-18(3)23-12-13-32(15-40-32)31(6,42-23)43-28)8-9-22(36)25-27(37)26(19(4)29(38)33-7)34(30(25)39)24-11-10-21(35)20(5)41-24/h8-9,12-14,17-21,23-24,26,28,35-36H,10-11,15H2,1-7H3,(H,33,38)/b9-8+,16-14+,25-22+/t17-,18+,19+,20+,21+,23-,24+,26+,28-,31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTPRMVXYZKLIG-NCAOFHFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C=CC3(CO3)C(O2)(OC1C(C)C=C(C)C=CC(=C4C(=O)C(N(C4=O)C5CCC(C(O5)C)O)C(C)C(=O)NC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2C=C[C@@]3(CO3)[C@](O2)(O[C@@H]1[C@H](C)/C=C(\C)/C=C/C(=C\4/C(=O)[C@@H](N(C4=O)[C@@H]5CC[C@@H]([C@@H](O5)C)O)[C@H](C)C(=O)NC)/O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20905083
Record name Streptolydigin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20905083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Streptolydigin

CAS RN

7229-50-7
Record name Streptolydigin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7229-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Streptolydigin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007229507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Streptolydigin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04785
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Streptolydigin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20905083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STREPTOLYDIGIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MON4029Q8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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